

# A Technical Guide to the Chemical Properties of (+)-Apoverbenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Apoverbenone

Cat. No.: B2804160

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(+)-Apoverbenone**, systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a chiral bicyclic monoterpenoid.<sup>[1][2]</sup> As an  $\alpha,\beta$ -unsaturated ketone (enone), its chemical behavior is largely dictated by the reactivity of its carbonyl group and the conjugated carbon-carbon double bond.<sup>[3]</sup> The rigid bicyclo[3.1.1]heptane framework, composed of a six-membered ring fused to a four-membered ring, imparts significant conformational rigidity.<sup>[3]</sup> This structural feature is critical to its stereoselectivity in chemical reactions, making **(+)-apoverbenone** a valuable chiral building block in modern organic synthesis.<sup>[2]</sup> Its primary application lies in serving as a chiral synthon for the enantioselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.<sup>[2]</sup>

## Physicochemical and Computed Properties

The following table summarizes the key physical and chemical properties of **(+)-Apoverbenone**. Data is compiled from various chemical databases and literature sources.

Property	Value	Reference(s)
IUPAC Name	(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one	<a href="#">[1]</a>
CAS Number	35408-03-8	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	<a href="#">[1]</a>
Molecular Weight	136.19 g/mol	<a href="#">[1]</a>
Appearance	Combustible liquid	<a href="#">[3]</a>
Boiling Point	201.5 ± 7.0 °C (Predicted)	
Density	1.020 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Specific Rotation [α]	+319° (c 2.4% in CHCl <sub>3</sub> , 589 nm)	
XLogP3-AA	1.7	<a href="#">[1]</a>
Topological Polar Surface Area	17.1 Å <sup>2</sup>	<a href="#">[1]</a>
Complexity	213	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a>

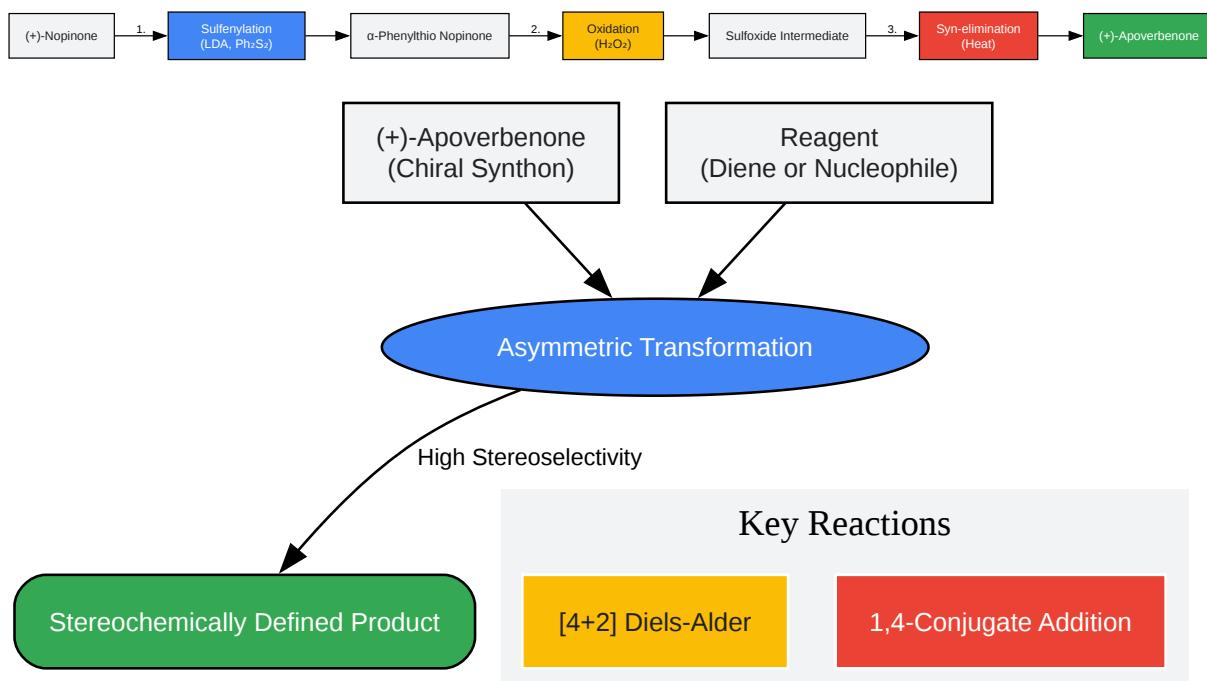
## Spectroscopic Data

Experimental spectra for **(+)-Apoverbenone** are not widely available in public databases. However, based on its chemical structure, the following characteristic spectroscopic features can be predicted.

Spectroscopy	Expected Characteristics
<sup>1</sup> H NMR	Signals for two vinyl protons (C=C-H) in the range of 5.5-7.5 ppm. Signals for allylic and bridgehead protons. Distinct signals for the two geminal methyl groups, likely appearing as singlets.
<sup>13</sup> C NMR	A signal for the carbonyl carbon (C=O) in the downfield region, typically >190 ppm. Two signals for the alkene carbons (C=C) between 120-160 ppm. Signals for the quaternary carbon of the gem-dimethyl group and the two methyl carbons in the aliphatic region.[4]
Infrared (IR)	A strong, sharp absorption band for the C=O stretch of the conjugated ketone, expected around 1665-1685 cm <sup>-1</sup> . A medium intensity band for the C=C stretch around 1600-1650 cm <sup>-1</sup> . C-H stretching bands for sp <sup>2</sup> carbons just above 3000 cm <sup>-1</sup> and for sp <sup>3</sup> carbons just below 3000 cm <sup>-1</sup> .[5]
Mass Spectrometry	The molecular ion peak (M <sup>+</sup> ) would be expected at m/z = 136. Fragmentation patterns would likely involve the loss of CO (m/z = 108) and methyl groups.

## Synthesis and Experimental Protocols

The most common and effective method for preparing optically active **(+)-apoverbenone** is through the dehydrogenation of the readily available chiral precursor, **(+)-nopinone**.<sup>[2]</sup> **(+)-Nopinone** itself can be synthesized from the natural product **(-)- $\beta$ -pinene** via ozonolysis.<sup>[3]</sup> The dehydrogenation is often achieved via a sulfenylation-dehydrosulfenylation sequence.<sup>[2]</sup>



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | C9H12O | CID 10942489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (+)-Apoverbenone | 35408-03-8 [smolecule.com]
- 3. (+)-Apoverbenone | 35408-03-8 | Benchchem [benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of (+)-Apoverbenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2804160#chemical-properties-of-apoverbenone>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)